2-Methylindolin-7-amine
Overview
Description
2-Methylindolin-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as medicinal chemistry, biology, and industry .
Mechanism of Action
Target of Action
Indole derivatives, which include 2-methylindolin-7-amine, are known to interact with multiple receptors . This interaction can lead to a variety of biological activities, making indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific derivative of indole .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . The specific pathways and downstream effects would depend on the specific derivative and its targets .
Pharmacokinetics
The physicochemical properties of a compound, including its lipophilicity and water solubility, can influence its bioavailability .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the specific derivative and its targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Biochemical Analysis
Biochemical Properties
2-Methylindolin-7-amine plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound. Additionally, this compound can act as a substrate for monoamine oxidase, leading to the formation of corresponding imines and aldehydes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been found to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of monoamines. This inhibition can result in increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These effects are likely due to the accumulation of reactive metabolites and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo hydroxylation, leading to the formation of hydroxylated metabolites that may have different biological activities. Additionally, this compound can be deaminated by monoamine oxidase, resulting in the formation of imines and aldehydes. These metabolic transformations can influence the overall pharmacokinetic and pharmacodynamic properties of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, it can be transported across cell membranes by organic cation transporters, which play a role in its cellular uptake and accumulation. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria. The localization of this compound within mitochondria can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and localization of this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindolin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-substituted anilines with suitable reagents to form the indole ring . For example, the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methylindolin-7-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of various amine derivatives.
Substitution: Halogenated indole derivatives
Scientific Research Applications
2-Methylindolin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a wide range of biological activities.
2-Methylindole: Similar structure but lacks the amine group.
7-Aminoindole: Similar structure but lacks the methyl group
Uniqueness
2-Methylindolin-7-amine is unique due to the presence of both the methyl and amine groups, which can enhance its biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUMBVIRYZTYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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